molecular formula C19H20N2O3 B2758755 Phenyl (3-methyl-4-(2-oxopiperidin-1-yl)phenyl)carbamate CAS No. 941872-68-0

Phenyl (3-methyl-4-(2-oxopiperidin-1-yl)phenyl)carbamate

Cat. No. B2758755
CAS RN: 941872-68-0
M. Wt: 324.38
InChI Key: GXYVUJADNDKESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, Apixaban, has been described in a few studies . It involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Chemical Reactions Analysis

Apixaban, a similar compound, is known to inhibit activated factor X (FXa) in the blood coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, and it produces a rapid onset of inhibition of FXa .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate, have shown promise as antiviral agents. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities. These compounds may offer therapeutic benefits in managing pain and inflammation .

Antitubercular Activity

Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate derivatives have been investigated for their antitubercular effects. Specifically:

Mechanism of Action

Apixaban acts as a direct inhibitor of activated factor X (FXa), which is a key enzyme in the blood coagulation cascade . It indirectly inhibits platelet aggregation by reducing thrombin generation .

properties

IUPAC Name

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-13-15(20-19(23)24-16-7-3-2-4-8-16)10-11-17(14)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVUJADNDKESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate

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